

Technical Profile & Application Guide: 3-Chloro-4-(chloromethyl)pyridine Hydrochloride

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Compound of Interest

Compound Name:	<i>3-Chloro-4-(chloromethyl)pyridine hydrochloride</i>
CAS No.:	<i>132685-21-3</i>
Cat. No.:	<i>B3377491</i>

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Executive Summary & Chemical Identity

3-Chloro-4-(chloromethyl)pyridine hydrochloride is a highly reactive electrophilic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its structural core—a pyridine ring substituted with a chlorine atom at the C3 position and a chloromethyl group at C4—provides a versatile scaffold for introducing the (3-chloropyridin-4-yl)methyl moiety into nucleophilic substrates.

This moiety is particularly valued in drug discovery for "scaffold hopping," where it replaces benzyl or other heteroaryl-methyl groups to modulate lipophilicity (LogP), metabolic stability, and binding affinity in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Core Data Lookup

Property	Specification
CAS Number	132685-21-3
Chemical Name	3-Chloro-4-(chloromethyl)pyridine hydrochloride
Synonyms	3-Chloro-4-picolyl chloride HCl; 4-(Chloromethyl)-3-chloropyridinium chloride
Molecular Formula	C ₆ H ₆ Cl ₂ N ^{[1][2]} • HCl (Salt form: C ₆ H ₇ Cl ₃ N)
Molecular Weight	162.02 g/mol (Free base); 198.48 g/mol (HCl salt)
SMILES	<chem>C1CC1=C(Cl)C=NC=C1.Cl</chem>
Appearance	Off-white to pale yellow hygroscopic solid
Solubility	Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane

Synthetic Utility & Mechanism

The primary utility of this compound lies in its chloromethyl group, which serves as an excellent leaving group for Nucleophilic Substitution (

) reactions.

Key Reaction Pathways[3][4]

- N-Alkylation: Reaction with secondary amines to form tertiary amine pharmacophores (common in antihistamines and antipsychotics).
- C-Alkylation: Reaction with enolates or malonates to extend carbon chains.
- S/O-Alkylation: Reaction with thiols or phenols to form ether/thioether linkages.

The C3-Chlorine atom is equally critical. Unlike the reactive chloromethyl group, the chlorine on the pyridine ring is relatively inert to standard nucleophilic attack but can be activated for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings under palladium catalysis, allowing for dual-functionalization of the scaffold.

Synthesis & Production Protocol

Note: The following protocol describes the "Alcohol Activation Route," which is preferred over direct radical chlorination due to higher regioselectivity and purity.

Pathway Overview

The synthesis typically proceeds from 3-chloro-4-methylpyridine via a 4-step sequence:

- Oxidation to 3-chloroisonicotinic acid.
- Esterification to the methyl ester.
- Reduction to 3-chloro-4-pyridinemethanol.
- Chlorination to the target hydrochloride salt.^[3]

Experimental Workflow (Step-by-Step)

Step 1: Oxidation (Precursor Preparation)

- Reagents: 3-Chloro-4-methylpyridine, KMnO_4 , Water.
- Protocol: Reflux starting material with excess potassium permanganate (2.5 eq) in water at 85-90°C for 4 hours. Filter MnO_2 precipitate. Acidify filtrate to pH 3 to precipitate 3-chloroisonicotinic acid.

Step 2: Esterification

- Reagents: 3-Chloroisonicotinic acid, Methanol, H_2SO_4 (cat).
- Protocol: Reflux acid in methanol with catalytic sulfuric acid for 12 hours. Neutralize and extract to yield methyl 3-chloroisonicotinate.

Step 3: Reduction^[2]

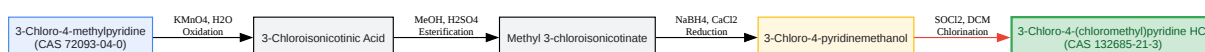
- Reagents: Methyl 3-chloroisonicotinate, NaBH_4 , CaCl_2 (activator), THF/EtOH.
- Protocol: Add NaBH_4 (2.0 eq) to a solution of ester and CaCl_2 in THF/EtOH at 0°C. Stir at RT for 3 hours. Quench with NH_4Cl . Extract with EtOAc to yield 3-chloro-4-pyridinemethanol.

- Expert Insight: Using CaCl_2 enhances the reducing power of NaBH_4 , avoiding the need for dangerous LiAlH_4 on a large scale.

Step 4: Chlorination (Target Synthesis)[2][4]

- Reagents: 3-Chloro-4-pyridinemethanol, Thionyl Chloride (SOCl_2), Dichloromethane (DCM).
- Protocol:
 - Dissolve alcohol in anhydrous DCM under N_2 atmosphere.
 - Cool to 0°C . Add SOCl_2 (1.5 eq) dropwise.
 - Allow to warm to RT and reflux for 2 hours.
 - Evaporate solvent and excess SOCl_2 under vacuum.
 - Triturate residue with diethyl ether to crystallize **3-Chloro-4-(chloromethyl)pyridine hydrochloride**.

Visual Synthesis Pathway



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Figure 1: Step-wise synthetic route from commercially available precursors to the target hydrochloride salt.

Analytical Verification & Quality Control

To ensure the integrity of the building block before use in downstream synthesis, the following analytical parameters must be verified.

Method	Expected Signal / Characteristic
^1H NMR (400 MHz, DMSO- d_6)	δ 4.95 (s, 2H, CH_2Cl): Distinct singlet for the chloromethyl group. δ 8.6-8.8 (m, 2H): Aromatic protons adjacent to Nitrogen. Absence of δ 4.6: Disappearance of hydroxymethyl signal (precursor).
HPLC Purity	>97% (Area %). Impurities often include unreacted alcohol or hydrolysis products (if stored improperly).
Silver Nitrate Test	Positive white precipitate (AgCl) confirming ionic chloride (HCl salt).
Elemental Analysis	Calculated for $\text{C}_6\text{H}_7\text{Cl}_3\text{N}$: C 36.31%, H 3.56%, N 7.06%.

Handling, Safety & Stability

Signal Word: DANGER

- Hazard Statements: H314 (Causes severe skin burns), H318 (Causes serious eye damage), H335 (Respiratory irritation).
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and hydrolyzes in moist air to release HCl gas and revert to the alcohol.
- Incompatibility: Strong bases, oxidizing agents, water/moisture.

Critical Safety Protocol

When handling this compound, use a glovebox or a well-ventilated fume hood. The chloromethyl pyridine moiety is a potential alkylating agent (similar to nitrogen mustards) and should be treated as a potential mutagen. Neutralize all glassware and spills with 10% NaOH solution before disposal.

References

- PubChem.**3-Chloro-4-(chloromethyl)pyridine hydrochloride** Compound Summary. National Library of Medicine. [Link](#)
- BLD Pharm.Product Datasheet: **3-Chloro-4-(chloromethyl)pyridine hydrochloride** (CAS 132685-21-3).[Link](#)
- BenchChem.Application Notes: Synthesis of Chloromethyl Pyridines via Thionyl Chloride Activation.[5][Link](#)
- Santa Cruz Biotechnology.General Pyridine Chlorination Protocols.[Link](#)

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Sources

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